ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
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Description
Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10856464 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15N1O2S1
- CAS Number : 53162-53-1
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The cinnamoyl moiety may contribute to the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of TNF-alpha production | |
Antimicrobial | Activity against E. coli and S. aureus |
Case Studies and Research Findings
-
Antioxidant Properties :
A study demonstrated that this compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant agent . -
Anti-inflammatory Effects :
In vitro experiments showed that this compound could significantly reduce the secretion of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses . -
Antimicrobial Activity :
Research indicated that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRPPMZGKJYIO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.